molecular formula C7H9NO3 B1584273 Ethyl 4-methyloxazole-5-carboxylate CAS No. 20485-39-6

Ethyl 4-methyloxazole-5-carboxylate

Cat. No. B1584273
Key on ui cas rn: 20485-39-6
M. Wt: 155.15 g/mol
InChI Key: XNMORZSEENWFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04303439

Procedure details

This compound was prepared according to the procedure described in French Pat. No. 1,543,853. A mixture of 50.0 g (0.337 moles) of ethyl chloroacetoacetate and 42.0 g (0.933 moles) of formamide was stirred at 120°-135° for 18 hr. Thereafter, the mixture was cooled using an ice bath to 10° C. 300 ml of 1 N K2CO3 was added dropwise with gas evolution noted. After complete addition of K2CO3 solution, the reaction mixture was stirred with 200 ml of benzene/ether (2:1) and saturated with NaCl. The insoluble material was filtered and the benzene/ether layer was separated and washed with water, dried (MgSO4) and concentrated under reduced pressure. The brown residue was distilled on a Kugelrohr to give 14.8 g of white solid, mp 31°-33° C.; yield 31%; nmr (CDCl3) 8.0 (s,1H,C2H), 44 (q, J=7 Hz, 2H,CH2), 2.5 (s,3H,CH3), 1.4 (t,3H,CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
benzene ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:11]([NH2:13])=[O:12].C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-]>C1C=CC=CC=1.CCOCC>[CH3:2][C:3]1[N:13]=[CH:11][O:12][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
42 g
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
benzene ether
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 120°-135° for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled
CUSTOM
Type
CUSTOM
Details
to 10° C
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
CUSTOM
Type
CUSTOM
Details
the benzene/ether layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The brown residue was distilled on a Kugelrohr

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N=COC1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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